1-(3-(Piperidine-1-carbonyl)phenyl)thiourea
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Overview
Description
1-(3-(Piperidine-1-carbonyl)phenyl)thiourea is a compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by the presence of a piperidine ring, a phenyl group, and a thiourea moiety
Preparation Methods
The synthesis of 1-(3-(Piperidine-1-carbonyl)phenyl)thiourea typically involves the reaction of piperidine with isothiocyanates in the presence of a suitable solvent. One common method involves the use of piperidine-1-carbonyl chloride and phenyl isothiocyanate under controlled conditions to yield the desired product . The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography techniques.
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain high-purity this compound for various applications.
Chemical Reactions Analysis
1-(3-(Piperidine-1-carbonyl)phenyl)thiourea undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols .
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, leading to the formation of various substituted thiourea derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce amines.
Scientific Research Applications
1-(3-(Piperidine-1-carbonyl)phenyl)thiourea has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-(Piperidine-1-carbonyl)phenyl)thiourea involves its interaction with specific molecular targets and pathways within biological systems . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
1-(3-(Piperidine-1-carbonyl)phenyl)thiourea can be compared with other similar compounds, such as 3-(Piperidine-1-carbonyl)phenylboronic acid and 1-(3,4-dimethoxyphenyl)-3-[4-(piperidine-1-carbonyl)phenyl]thiourea . These compounds share structural similarities but differ in their chemical reactivity and biological activities.
3-(Piperidine-1-carbonyl)phenylboronic acid:
1-(3,4-dimethoxyphenyl)-3-[4-(piperidine-1-carbonyl)phenyl]thiourea: The presence of methoxy groups on the phenyl ring can influence the compound’s electronic properties and biological activities.
Properties
Molecular Formula |
C13H17N3OS |
---|---|
Molecular Weight |
263.36 g/mol |
IUPAC Name |
[3-(piperidine-1-carbonyl)phenyl]thiourea |
InChI |
InChI=1S/C13H17N3OS/c14-13(18)15-11-6-4-5-10(9-11)12(17)16-7-2-1-3-8-16/h4-6,9H,1-3,7-8H2,(H3,14,15,18) |
InChI Key |
CSDNCSSTVVULRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=S)N |
Origin of Product |
United States |
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